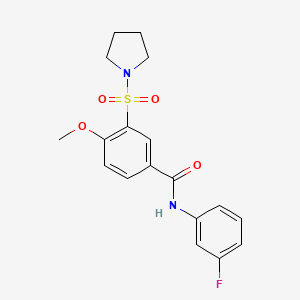![molecular formula C24H22N2O3S B7706036 N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B7706036.png)
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a sulfonamide group, and multiple aromatic rings, which contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process often begins with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group through sulfonation reactions. The final steps usually involve the coupling of the quinoline and sulfonamide intermediates under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize by-products. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a precursor for synthesizing other industrially relevant compounds.
Wirkmechanismus
The mechanism by which N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety and have similar biological activities.
Sulfonamides: Sulfa drugs, such as sulfamethoxazole, share the sulfonamide group and are known for their antibacterial properties.
Uniqueness
What sets N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE apart is its combination of both quinoline and sulfonamide functionalities in a single molecule. This unique structure allows it to exhibit a broader range of chemical reactivity and biological activity compared to compounds containing only one of these groups.
Eigenschaften
IUPAC Name |
4-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-10-12-22(13-11-17)30(28,29)26(21-8-5-6-18(2)14-21)16-20-15-19-7-3-4-9-23(19)25-24(20)27/h3-15H,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFQMEZUASVSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE](/img/structure/B7705957.png)
![Methyl 2-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate](/img/structure/B7705965.png)
![N-(furan-2-ylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7705980.png)
![Methyl 2-[(4-fluorophenyl)sulfonyl-methylamino]acetate](/img/structure/B7705984.png)
![N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide](/img/structure/B7705986.png)



![4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide](/img/structure/B7706011.png)


![N-(4-Methyl-1,3-thiazol-2-YL)-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide](/img/structure/B7706026.png)
![N-(2-chlorophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7706028.png)
![2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide](/img/structure/B7706056.png)
